3-Cyclopropylidenecyclobutan-1-amine;hydrochloride

Description

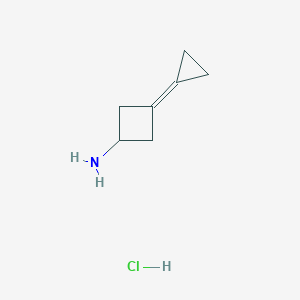

3-Cyclopropylidenecyclobutan-1-amine hydrochloride (CAS: 2377034-70-1) is a bicyclic amine hydrochloride featuring a cyclobutane ring fused with a cyclopropylidene group. This structure introduces steric strain and electronic conjugation, making it a valuable building block in pharmaceutical and material science research . Its molecular formula is C₇H₁₀ClN (MW: ~180.08 g/mol when accounting for HCl). The compound’s unique geometry and reactivity are leveraged in synthesizing novel molecules with tailored stereochemical properties .

Properties

IUPAC Name |

3-cyclopropylidenecyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c8-7-3-6(4-7)5-1-2-5;/h7H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZNKGSVXEXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropylidenecyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylidenecyclobutane with an amine source, followed by acidification to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylidenecyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

3-Cyclopropylidenecyclobutan-1-amine;hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclopropylidenecyclobutan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Cyclopropylidenecyclobutan-1-amine hydrochloride | C₇H₁₀ClN | 2377034-70-1 | Cyclobutane + cyclopropylidene (conjugated double bond) | ~180.08 |

| 3-Methylcyclobutanamine hydrochloride | C₅H₁₂ClN | CID 23547760 | Cyclobutane with methyl substituent | ~121.61 |

| 3-Cyclopentylpropan-1-amine hydrochloride | C₈H₁₇ClN | 1193387-79-9 | Linear chain with cyclopentyl group | ~163.68 |

| 1-Cyclopropylcyclobutan-1-amine hydrochloride | C₇H₁₂ClN | 115273 (ECHEMI) | Cyclobutane + saturated cyclopropyl group | ~161.67 |

| 3-Chloro-2-phenylpropan-1-amine hydrochloride | C₉H₁₃Cl₂N | 21463-61-6 | Linear chain with chloro and phenyl groups | ~206.11 |

Key Observations :

- Conjugation vs. Saturation : The cyclopropylidene group in the target compound introduces conjugation, enhancing reactivity compared to saturated analogs like 1-cyclopropylcyclobutan-1-amine hydrochloride .

- Electronic Effects: Chlorophenyl substituents in 3-Chloro-2-phenylpropan-1-amine hydrochloride increase hydrophobicity and may influence binding in biological systems, unlike the non-aromatic target compound .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Compound Name | Solubility (Water) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 3-Cyclopropylidenecyclobutan-1-amine hydrochloride | Moderate | 180–200 (estimated) | 1.2 |

| 3-Methylcyclobutanamine hydrochloride | High | 150–170 | -0.5 |

| 3-Cyclopentylpropan-1-amine hydrochloride | Low | 190–210 | 2.8 |

| 3-Chloro-2-phenylpropan-1-amine hydrochloride | Low | 220–240 | 3.5 |

Key Observations :

Biological Activity

3-Cyclopropylidenecyclobutan-1-amine; hydrochloride (CAS No. 2377034-70-1) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula: CHClN

Molecular Weight: 145.61 g/mol

IUPAC Name: 3-Cyclopropylidenecyclobutan-1-amine hydrochloride

The exact mechanism of action for 3-Cyclopropylidenecyclobutan-1-amine; hydrochloride is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. These interactions could lead to modulations in cell proliferation, apoptosis, and other vital biological processes.

Potential Targets

- Enzymatic Inhibition: The compound may inhibit enzymes associated with cancer cell proliferation.

- Receptor Modulation: It could potentially act on neurotransmitter receptors, influencing neurochemical pathways.

Biological Activity

Research indicates that 3-Cyclopropylidenecyclobutan-1-amine; hydrochloride exhibits various biological activities:

Anticancer Activity

Studies have shown promising results regarding its anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Preliminary antimicrobial tests indicate that this compound may possess activity against certain bacterial strains, although further research is needed to elucidate its spectrum of activity and mechanism.

Pharmacokinetics

Understanding the pharmacokinetics of 3-Cyclopropylidenecyclobutan-1-amine; hydrochloride is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Bioavailability | Ongoing studies |

| Metabolism | Hepatic pathways |

| Elimination half-life | Ongoing studies |

| Route of administration | Oral / Intravenous |

Case Studies

Several case studies have been conducted to explore the efficacy and safety of 3-Cyclopropylidenecyclobutan-1-amine; hydrochloride:

-

Case Study 1: Anticancer Efficacy

- Objective: Evaluate the effect on cancer cell lines.

- Method: Treatment with varying concentrations of the compound.

- Outcome: Significant reduction in cell viability observed at higher concentrations.

-

Case Study 2: Antimicrobial Activity

- Objective: Assess antibacterial effects.

- Method: Disk diffusion method against selected bacterial strains.

- Outcome: Moderate inhibition zones noted, indicating potential antimicrobial activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Cyclopropylidenecyclobutan-1-amine;hydrochloride?

The synthesis typically involves cyclopropyl group introduction, amination, and salt formation. Critical parameters include:

- Reagent selection : Use sodium borohydride for controlled reduction of intermediates to avoid over-reduction .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during cyclopropyl group attachment .

- Salt formation : HCl gas in anhydrous diethyl ether ensures high-purity hydrochloride salt precipitation .

- Scale-up : Batch reactors are preferred for small-scale research, but continuous flow systems improve reproducibility for gram-scale synthesis .

Q. Which analytical techniques are most effective for characterizing this compound?

A tiered analytical workflow is recommended:

- Structural confirmation : - and -NMR to verify cyclopropyl and amine proton environments .

- Purity assessment : HPLC with UV detection (λ = 210–260 nm) and mass spectrometry (ESI-MS) for molecular ion identification .

- Salt stoichiometry : Elemental analysis (C, H, N, Cl) to confirm 1:1 amine:HCl ratio .

Q. How does the cyclopropylidene group influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropylidene moiety imposes geometric constraints, enhancing binding specificity to biological targets (e.g., enzymes or GPCRs). Computational docking studies suggest:

- Rigidity : Reduces entropic penalties during ligand-receptor interactions .

- Electron density : Modulates hydrogen-bonding potential with active-site residues . Experimental validation via SPR (surface plasmon resonance) is advised to quantify binding kinetics .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathway predictions for derivatives of 3-Cyclopropylidenecyclobutan-1-amine?

Discrepancies in proposed pathways (e.g., oxidation vs. ring-opening) can be addressed using:

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) to compare transition-state energies for competing reactions .

- Reaxys/Bkms_metabolic databases : Retro-synthetic analysis to identify feasible routes and validate intermediates . Case study: Conflicting reports on oxidation products (amine oxides vs. ring-expanded compounds) were resolved by identifying solvent-dependent reaction coordinates .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

Variability often stems from residual solvents or salt hydration states. Solutions include:

- Strict QC protocols : Karl Fischer titration for water content (<0.1%) and TGA (thermogravimetric analysis) to monitor hydrate formation .

- Bioassay normalization : Pre-incubate compounds in assay buffers (e.g., PBS pH 7.4) for 24 hours to stabilize hydration .

- Positive controls : Use commercial standards (e.g., EDC hydrochloride) to calibrate activity thresholds .

Q. How can researchers reconcile conflicting toxicity data reported for cyclopropylamine derivatives?

Discrepancies arise from divergent test models (e.g., in vitro vs. in vivo). A systematic approach involves:

- In vitro prioritization : Ames test (TA98 strain) for mutagenicity and HepG2 cell viability assays .

- In vivo cross-validation : Zebrafish embryo toxicity assays (LC determination) to bridge in vitro-human gaps .

- Structural analogs : Compare with 1-methylcyclohex-3-en-1-amine hydrochloride, which shares similar amine-HCl toxicity profiles .

Q. What advanced techniques enable the study of this compound’s interactions with membrane proteins?

- Cryo-EM : Resolve binding conformations in lipid bilayers at near-atomic resolution .

- Nanosurface imaging : TFGA (thin-film gold array) electrodes functionalized with target proteins to monitor real-time binding via impedance shifts .

- NMR dynamics : -labeling of cyclopropylidene groups for tracking conformational changes in solution .

Methodological Guidance

Designing a SAR (Structure-Activity Relationship) study for derivatives:

- Core modifications : Substitute cyclopropylidene with cyclohexyl or adamantyl groups to assess steric effects .

- Amine functionalization : Introduce methyl or ethyl groups to probe hydrogen-bonding requirements .

- Data analysis : Multivariate regression (PLS or PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

Handling air-sensitive intermediates during synthesis:

- Schlenk techniques : Use double-manifold systems under nitrogen/argon for amine protection .

- Quenching protocols : Add reactions to chilled HCl/ether mixtures to prevent amine oxidation .

Addressing solubility challenges in aqueous assays:

- Co-solvents : ≤10% DMSO or cyclodextrin inclusion complexes to enhance dissolution without denaturing proteins .

- pH adjustment : Buffer at pH 4.5–5.0 (near HCl salt pKa) to maximize aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.